![molecular formula C22H18F3NO5 B2413029 9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951926-02-6](/img/structure/B2413029.png)
9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a methoxy group, and a cyclopropyl group. The presence of these groups suggests that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group, for example, would likely have a strong influence on the compound’s overall structure due to the high electronegativity of fluorine .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could undergo reactions involving C–F bond activation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the trifluoromethyl group could contribute to the compound’s polarity and reactivity .Scientific Research Applications
Cyclohepta[b][1,4]benzothiazines and Their Analogues
Studies on cyclohepta[b][1,4]benzothiazines and their diazine analogues, such as the work by Shindo, Ishikawa, and Nozoe (1985), explore the formation, reactions, and stability of these compounds under various conditions. This research provides foundational knowledge on the chemical behavior of complex heterocyclic compounds, which could be applicable to understanding the properties and potential applications of the specified compound in pharmaceuticals or materials science (Shindo et al., 1985).
Benzoxazine Derivatives
Research on benzoxazine derivatives and their reactions offer insights into the synthesis and applications of these compounds in creating new materials. For example, the study by Kiskan and Yagcı (2007) on a thermally curable benzoxazine monomer with a photodimerizable coumarin group highlights the potential of such compounds in developing advanced materials with specific thermal and optical properties (Kiskan & Yagcı, 2007).
Photochromic and Photodimerizable Compounds
The development of photochromic and photodimerizable compounds, as discussed in studies on bichromophoric photochromes, demonstrates the application of complex oxazine derivatives in creating materials that respond to light. These materials have potential uses in optical data storage, photolithography, and the development of smart materials that change properties in response to external stimuli (Tomasulo et al., 2008).
Synthetic Methodologies
Advancements in synthetic methodologies for benzoxazin-3(4H)-ones and related compounds, as detailed in research on the synthesis and characterization of phenothiazine cruciforms, provide a framework for designing and synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry, material science, and as sensors or probes in biological systems (Hauck et al., 2007).
properties
IUPAC Name |
9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3NO5/c1-28-13-3-2-4-14(9-13)30-20-18(27)15-7-8-17-16(10-26(11-29-17)12-5-6-12)19(15)31-21(20)22(23,24)25/h2-4,7-9,12H,5-6,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNYYZCAJQQJPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC4=C3CN(CO4)C5CC5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[1-(4-chlorophenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2412946.png)
![1-Phenylmethoxycarbonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2412947.png)
![5-(3-chlorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2412949.png)
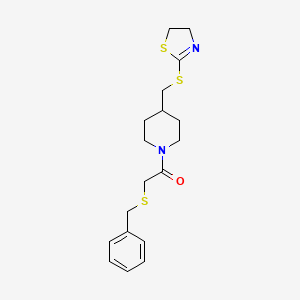
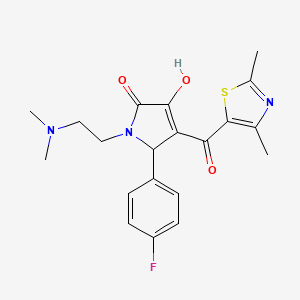

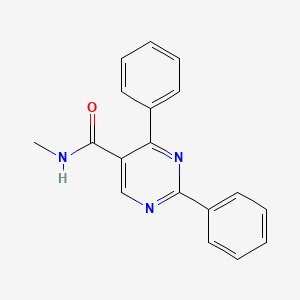
![5-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)pyridin-2-amine](/img/structure/B2412954.png)
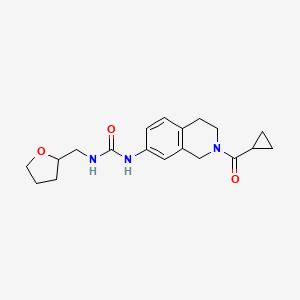
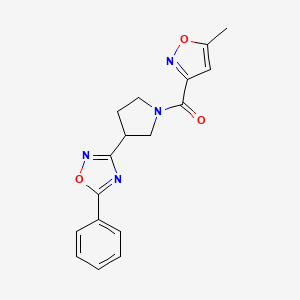

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2412964.png)
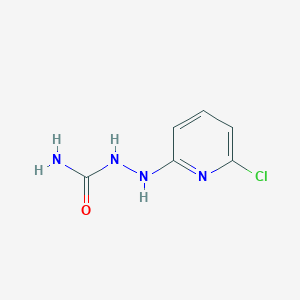
![2-(2-Bicyclo[2.2.1]heptanyl)ethanimidamide;hydrochloride](/img/structure/B2412967.png)